N-(4-iodophenyl)-2-(oxan-4-yl)acetamide

Description

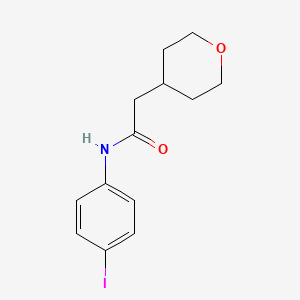

N-(4-Iodophenyl)-2-(oxan-4-yl)acetamide is a synthetic acetamide derivative characterized by a 4-iodophenyl group and an oxan-4-yl (tetrahydropyran-4-yl) substituent.

Properties

Molecular Formula |

C13H16INO2 |

|---|---|

Molecular Weight |

345.18 g/mol |

IUPAC Name |

N-(4-iodophenyl)-2-(oxan-4-yl)acetamide |

InChI |

InChI=1S/C13H16INO2/c14-11-1-3-12(4-2-11)15-13(16)9-10-5-7-17-8-6-10/h1-4,10H,5-9H2,(H,15,16) |

InChI Key |

OSQRUSRDAKSRKM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CC(=O)NC2=CC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 4-iodoaniline and 4-hydroxyoxane.

Step 1 Formation of 4-iodophenylacetamide:

Step 2 Formation of N-(4-iodophenyl)-2-(oxan-4-yl)acetamide:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions

Example: The iodophenyl group can undergo nucleophilic substitution reactions.

Reagents: Common reagents include sodium azide or potassium cyanide.

Products: Substituted phenyl derivatives.

-

Oxidation Reactions

Example: The oxan-4-yl moiety can be oxidized to form oxan-4-one derivatives.

Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.

Products: Oxan-4-one derivatives.

-

Reduction Reactions

Example: The acetamide group can be reduced to an amine.

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).

Products: Corresponding amine derivatives.

Scientific Research Applications

Chemistry

Catalysis: N-(4-iodophenyl)-2-(oxan-4-yl)acetamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology

Bioconjugation: This compound can be used to modify biomolecules, aiding in the study of protein interactions and cellular processes.

Medicine

Drug Development: Due to its unique structure, it can serve as a scaffold for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry

Material Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which N-(4-iodophenyl)-2-(oxan-4-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodophenyl group can facilitate binding through halogen bonding, while the oxan-4-yl moiety can enhance solubility and bioavailability.

Comparison with Similar Compounds

N-(4-Iodophenyl)Acetamide (CAS 622-50-4)

- Structure : Simplest analog lacking the oxan-4-yl group.

- Molecular Weight : 261.06 g/mol (vs. 346.16 g/mol for N-(4-iodophenyl)-2-(oxan-4-yl)acetamide).

- Key Properties: Higher lipophilicity due to the absence of the polar oxan-4-yl group. Limited solubility in aqueous media compared to oxan-4-yl derivatives.

N-(4-Iodophenyl)-2-(Morpholin-4-yl)Acetamide (CAS 270086-77-6)

- Structure : Morpholine (N-containing heterocycle) replaces oxan-4-yl.

- Molecular Formula: C₁₂H₁₅IN₂O₂ (vs. C₁₂H₁₅INO₂ for oxan-4-yl analog).

- Key Differences :

- Morpholine introduces basicity (pKa ~8.7) vs. oxan-4-yl’s neutral ether oxygen.

- Enhanced hydrogen-bonding capacity with morpholine’s NH group.

- Pharmacological Impact : Morpholine derivatives often exhibit improved blood-brain barrier penetration compared to oxane-based analogs .

2-(4-Hydroxyphenyl)-N-(4-Iodophenyl)Acetamide

- Structure : Hydroxyphenyl substituent instead of oxan-4-yl.

- Synthesis : Prepared via substitution of hydroxyl group on phenyl rings .

- Lower metabolic stability than oxan-4-yl derivatives due to reactive -OH group.

- Bioactivity : Similar iodophenyl-acetamide core may confer radiosensitizing properties, as seen in related compounds .

Paracetamol (N-(4-Hydroxyphenyl)Acetamide)

- Structure : Hydroxyphenyl group instead of iodophenyl.

- Paracetamol’s -OH group is critical for COX enzyme inhibition, absent in the iodophenyl-oxan-4-yl analog.

- Toxicity : Paracetamol’s hepatotoxicity via NAPQI metabolite is unlikely in the target compound due to structural differences .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Structural and Property Comparison

| Compound | Molecular Weight (g/mol) | Key Substituent | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 346.16 | Oxan-4-yl | ~2.5 | ~0.8 (DMSO) |

| N-(4-Iodophenyl)acetamide | 261.06 | None | ~3.2 | ~0.2 (DMSO) |

| N-(4-Iodophenyl)-2-morpholinylacetamide | 346.16 | Morpholin-4-yl | ~1.8 | ~1.5 (Water) |

| Paracetamol | 151.16 | 4-Hydroxyphenyl | ~0.5 | ~14 (Water) |

*Estimated using fragment-based methods.

Key Observations:

- Solubility : Oxan-4-yl and morpholine groups improve aqueous solubility vs. unsubstituted iodophenyl-acetamide.

- Lipophilicity : Iodophenyl core increases LogP, but polar substituents (oxan-4-yl, morpholine) moderate this effect.

- Metabolic Stability : Oxan-4-yl’s ether linkage may reduce oxidative metabolism compared to morpholine’s amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.